molecular formula C10H17NO3S3 B14657546 2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) CAS No. 38920-51-3

2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester)

Cat. No.: B14657546
CAS No.: 38920-51-3
M. Wt: 295.4 g/mol
InChI Key: LKHJXBUNHXIANF-UHFFFAOYSA-N
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Description

2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) is a complex organic compound that features a thiol group, an amino group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of thiourea with an alkyl halide to form a thiol . The thiol group can then be further reacted with an aminoethanethiol under controlled conditions to introduce the amino group. The final step involves the esterification of the thiol group with hydrogen sulfate to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while reduction can yield the corresponding thiol and amine .

Scientific Research Applications

2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with target molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

38920-51-3

Molecular Formula

C10H17NO3S3

Molecular Weight

295.4 g/mol

IUPAC Name

3-[4-(2-sulfosulfanylethylamino)butyl]thiophene

InChI

InChI=1S/C10H17NO3S3/c12-17(13,14)16-8-6-11-5-2-1-3-10-4-7-15-9-10/h4,7,9,11H,1-3,5-6,8H2,(H,12,13,14)

InChI Key

LKHJXBUNHXIANF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCCNCCSS(=O)(=O)O

Origin of Product

United States

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